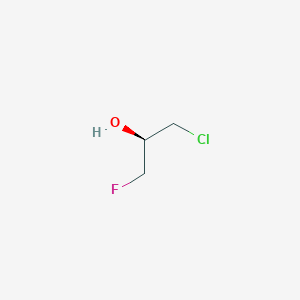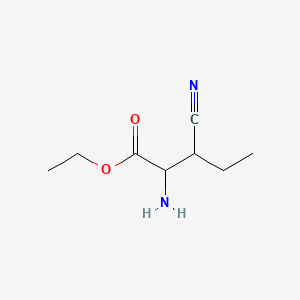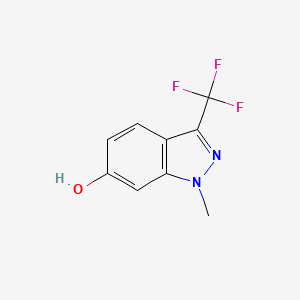
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules
Méthodes De Préparation
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol involves several steps, typically starting with the preparation of key intermediates. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the resulting pyrazole derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and N-bromosuccinimide (NBS) to achieve the desired regioselectivity and yield .
Analyse Des Réactions Chimiques
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but has a different ring structure, leading to variations in its chemical and biological properties.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with distinct reactivity and applications.
The uniqueness of this compound lies in its indazole ring, which provides additional sites for functionalization and enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethyl)indazol-6-ol |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-4-5(15)2-3-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3 |
Clé InChI |
VURUGWFZOBPFBP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)O)C(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
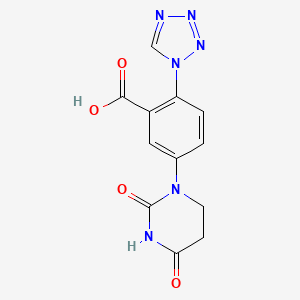
![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)

![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)


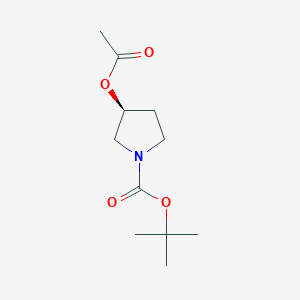
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)

